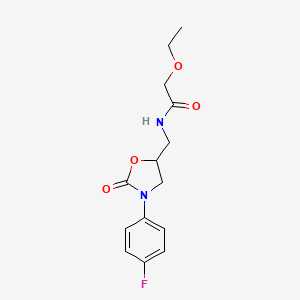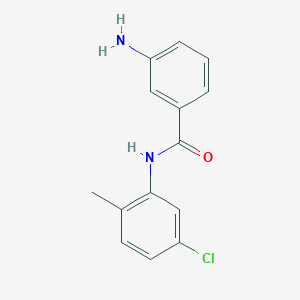
5-(4-(allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant interest due to its unique chemical structure and potential applications in various scientific fields. Its structure comprises multiple functional groups, including an allyloxyphenyl group, a methoxybenzoyl group, a hydroxy group, and an isoxazole ring, which contribute to its reactivity and utility in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-allyloxybenzaldehyde through the reaction of 4-hydroxybenzaldehyde with allyl bromide. This intermediate is then subjected to a series of reactions, including condensation with methyl isoxazole carboxylate, followed by cyclization and introduction of the methoxybenzoyl group under controlled conditions. The final compound is obtained after purification and characterization using spectroscopic techniques such as NMR and IR.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scale-up of the laboratory synthesis route with optimization for yield and purity. Industrial methods often employ continuous flow reactors to enhance reaction efficiency and ensure consistent product quality. The use of catalysts and automated monitoring of reaction parameters are crucial to achieving high throughput in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : Conversion of the hydroxy group to a carbonyl group under oxidizing conditions.
Reduction: : Reduction of the allyloxy group to an alcohol.
Substitution: : Halogenation or nitration of the aromatic rings.
Cyclization: : Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, halogenating agents such as bromine, and cyclizing agents like acidic or basic catalysts.
Major Products: The reactions yield a variety of products depending on the reaction conditions. For example, oxidation may produce a corresponding ketone or aldehyde, while substitution reactions can introduce functional groups like halogens or nitro groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-(4-(Allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one finds applications across multiple research fields:
Chemistry: : Used as a starting material for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: : Explored for its therapeutic potential in treating diseases through its interaction with specific biological targets.
Industry: : Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The compound's mechanism of action is often related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of multiple functional groups enables it to form various types of chemical bonds and interactions, such as hydrogen bonding, Van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one stands out due to the unique combination of its functional groups and the resulting chemical versatility. Similar compounds include:
4-Allyloxybenzaldehyde: : Shares the allyloxyphenyl group but lacks the isoxazole ring and methoxybenzoyl group.
Methyl isoxazole carboxylate: : Contains the isoxazole ring but lacks the allyloxy and methoxybenzoyl groups.
4-Methoxybenzoyl chloride: : Has the methoxybenzoyl group but is structurally simpler and lacks the isoxazole and allyloxyphenyl groups.
This uniqueness allows for specific interactions and reactions that are not easily achievable with other compounds, making it a valuable molecule for specialized applications.
Eigenschaften
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-4-13-32-19-11-5-16(6-12-19)22-21(23(28)17-7-9-18(31-3)10-8-17)24(29)25(30)27(22)20-14-15(2)33-26-20/h4-12,14,22,28H,1,13H2,2-3H3/b23-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEHRDKNGLKSJJ-XTQSDGFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Z)-N-(1-Cyanoethyl)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2385614.png)
![2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide](/img/structure/B2385616.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385617.png)
![N1-[(3,4-dimethoxyphenyl)methyl]-N4,N4-dimethyl-N1-(2-methylcyclohexyl)benzene-1,4-disulfonamide](/img/structure/B2385618.png)




![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2385627.png)
![8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2385630.png)


![N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2385634.png)

